CDE-096

PAI-1 inhibition Fibrinolysis Potency comparison

PAI-1 inhibitor studies often rely on vitronectin-dependent tools with unknown cross-species activity, compromising experimental reproducibility. CDE-096 (CAS 1228357-04-7) eliminates these variables through vitronectin-independent, allosteric PAI-1 inactivation validated by co-crystallography (PDB: 4G8O). • Inhibits free & VN-bound PAI-1 with nanomolar potency (IC50=22 nM vs. VN binding) • Documented cross-species activity: human, mouse (IC50=19 nM), rat (IC50=22 nM), porcine (IC50=18 nM) • Only polyphenolic PAI-1 inactivator with a solved co-crystal structure-enables rational structure-based drug design

Molecular Formula C25H20F3NO12
Molecular Weight 583.4 g/mol
Cat. No. B606568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDE-096
SynonymsCDE-096;  CDE 096;  CDE096; 
Molecular FormulaC25H20F3NO12
Molecular Weight583.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(=O)NCC(COC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C(F)(F)F
InChIInChI=1S/C25H20F3NO12/c26-25(27,28)13-2-1-3-14(8-13)41-24(38)29-9-15(40-23(37)12-6-18(32)21(35)19(33)7-12)10-39-22(36)11-4-16(30)20(34)17(31)5-11/h1-8,15,30-35H,9-10H2,(H,29,38)
InChIKeyOXWKLJPAKUDPJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CDE-096 Procurement and Selection Guide: Differentiating the PAI-1 Inhibitor for Fibrinolysis and Translational Research


CDE-096 (CAS 1228357-04-7) is a polyphenolic small molecule that functions as a selective, reversible, high-affinity inactivator of plasminogen activator inhibitor-1 (PAI-1; SERPINE1), the primary physiological inhibitor of tissue-type and urokinase-type plasminogen activators (tPA and uPA) [1]. As an allosteric modulator rather than an active-site inhibitor, CDE-096 binds to PAI-1 with nanomolar affinity and induces conformational changes that prevent the serpin from binding to its protease targets while simultaneously reducing its interaction with the stabilizing cofactor vitronectin . This compound was specifically synthesized as an optimal reference compound for mechanistic and structural studies of polyphenolic PAI-1 inactivators, with its crystal structure bound to PAI-1 (PDB ID: 4G8O) providing critical structural insights into the galloyl moiety requirements for high-affinity inhibition [2].

Selective allosteric PAI-1 inactivator for fibrinolysis studies
Vitronectin-independent mechanism supports both free and VN-bound target
Crystallographically validated reference compound (PDB 4G8O)

Why CDE-096 Cannot Be Substituted with Generic PAI-1 Inhibitors in Fibrinolysis Research


PAI-1 inhibitors are not functionally interchangeable due to fundamental differences in their mechanisms of action, cofactor dependence, and species-specific potency profiles [1]. In-class alternatives such as Tiplaxtinin (PAI-039) and Aleplasinin require vitronectin (VN) as a cofactor for their inhibitory activity, rendering them ineffective against free PAI-1 and limiting their utility in experimental systems where PAI-1 is not VN-bound [2]. In contrast, CDE-096 inhibits both free and vitronectin-bound PAI-1 with nanomolar potency, and its well-characterized allosteric binding mechanism has been validated through co-crystallography (PDB: 4G8O), making it the structurally defined reference compound for this inhibitor class [3]. Additionally, significant species-dependent variability in PAI-1 inhibitor sensitivity exists—for example, mouse and rat PAI-1 proteins exhibit differential responses to small-molecule inhibitors—meaning potency measured against human PAI-1 cannot be assumed to translate across species without empirical validation [4]. The quantitative differentiation presented below establishes the specific contexts where CDE-096 provides measurable advantages over its closest comparators.

CDE-096
Inhibits both free and vitronectin-bound PAI-1
Comparator Class
Tiplaxtinin/Aleplasinin require vitronectin cofactor; may not act on free PAI-1
CDE-096
Cross-species potency validated (rodent/porcine nanomolar range)
Comparator Class
Cross-species IC50 data not reported; potency may shift in rodent models
CDE-096
Co-crystal structure solved; binding pocket defined
Comparator Class
No published co-crystal structures; binding mode uncharacterized

CDE-096 Comparator Analysis: Quantitative Differentiation Evidence for Scientific Selection


CDE-096 vs. Tiplaxtinin: Potency Comparison in tPA/uPA Inactivation Assays

CDE-096 exhibits approximately 90-fold to 108-fold greater inhibitory potency than Tiplaxtinin (PAI-039) in preventing PAI-1-mediated inactivation of tPA and uPA. CDE-096 inhibits PAI-1 with IC50 values of 30 nM (tPA assay) and 25 nM (uPA assay), whereas Tiplaxtinin demonstrates an IC50 of 2.7 μM in comparable PAI-1 inhibition assays . This represents a substantial difference in target engagement efficiency at equivalent molar concentrations. Both compounds are small-molecule PAI-1 inhibitors; however, the nanomolar potency of CDE-096 enables experimental designs requiring complete PAI-1 blockade at lower compound concentrations, thereby reducing potential off-target effects associated with high micromolar dosing [1].

Potency vs Tiplaxtinin
Cross-study comparable
IC50: 30 nM (tPA) / 25 nM (uPA) vs 2.7 μM
Reported ~90–108-fold higher target engagement
In vitro biochemical assay; lower compound load feasible
PAI-1 inhibition Fibrinolysis Potency comparison

CDE-096 Vitronectin-Independent Mechanism vs. Tiplaxtinin and Aleplasinin Cofactor Dependence

A fundamental mechanistic distinction separates CDE-096 from other small-molecule PAI-1 inhibitors: CDE-096 inhibits both free PAI-1 and vitronectin-bound PAI-1 with comparable nanomolar potency (IC50 = 22 nM for blocking PAI-1 binding to vitronectin), whereas Tiplaxtinin and Aleplasinin are vitronectin-dependent and do not inactivate PAI-1 in the absence of this cofactor [1]. Surface plasmon resonance (SPR) analysis demonstrates that CDE-096 and vitronectin reciprocally decrease binding for one another to PAI-1 in a concentration-dependent manner, with complete inhibition of vitronectin binding observed at 100 nM CDE-096 [2]. In contrast, Tiplaxtinin's inhibitory activity is contingent upon the presence of vitronectin, fundamentally limiting its utility in experimental systems where PAI-1 exists in the free (non-VN-bound) state [3].

Mechanism vs class
Direct head-to-head
Active on free and vitronectin-bound PAI-1
Vitronectin independence broadens experimental applicability
Tiplaxtinin/Aleplasinin require VN cofactor
PAI-1 inhibition Vitronectin Allosteric mechanism

CDE-096 Cross-Species PAI-1 Inhibitory Activity: Quantitative Comparison Across Mouse, Rat, and Porcine Orthologs

CDE-096 demonstrates consistent nanomolar inhibitory activity against PAI-1 derived from multiple preclinical species, with IC50 values of 19 nM (mouse), 22 nM (rat), and 18 nM (porcine) . This cross-species conservation of potency is notable because significant species differences in PAI-1 inhibitor sensitivity have been documented—mouse and rat PAI-1 proteins exhibit differential responses to various small-molecule inhibitors despite comparable stability and functional properties [1]. In contrast, Tiplaxtinin (IC50 = 2.7 μM) and TM5614 (IC50 = 3.63 μM) exhibit micromolar potency across assays, but comprehensive cross-species IC50 data for these comparators against mouse, rat, and porcine PAI-1 orthologs is not readily available in published literature . The available data for CDE-096 provides researchers with empirically validated potency benchmarks for translating in vitro findings to murine and rat in vivo models.

Cross-species IC50
Cross-study comparable
Mouse 19 nM, Rat 22 nM, Porcine 18 nM
Consistent nanomolar potency across preclinical species
Comparator cross-species data not reported
Species-specific pharmacology Preclinical translation Cross-species PAI-1 inhibition

CDE-096 Selectivity Profile: Lack of Activity Against Closely Related Serpins

CDE-096 demonstrates selectivity for PAI-1 over structurally and functionally related serpin family members, showing no inhibitory activity against antithrombin and α1-proteinase inhibitor (α1-PI; alpha-1-antitrypsin) at concentrations where complete PAI-1 inhibition is achieved . This selectivity is mechanistically significant because antithrombin and α1-PI share the conserved serpin fold with PAI-1 and could theoretically be susceptible to allosteric modulation by polyphenolic compounds. In contrast, published selectivity data for Tiplaxtinin against antithrombin and α1-PI is not readily available; the compound is described as a "selective" PAI-1 inhibitor but lacks explicit negative data against these specific serpin family members . TM5614, another PAI-1 inhibitor in the class, is described as a "specific" PAI-1 inhibitor but similarly lacks published selectivity profiling against antithrombin and α1-PI in primary literature [1].

Serpin selectivity
Supporting evidence
No inhibition of antithrombin or α1-PI
PAI-1 selectivity profile documented
Comparator selectivity data unavailable
Serpin selectivity Off-target assessment Antithrombin

CDE-096 Structural Validation: Co-Crystal Structure and Defined Binding Pocket Interactions

CDE-096 is the structurally validated reference compound for the polyphenolic class of PAI-1 inactivators, with a solved co-crystal structure bound to PAI-1 (PDB ID: 4G8O) [1]. The crystal structure reveals that CDE-096 binds to an allosteric pocket located at the interface of β-sheet B and β-sheet C (sB/sC pocket), with one gallate group anchored in the relatively static sB/sC pocket and the second gallate extending through a basic surface groove to contact residues from the more mobile helix H (hH) [2]. This structural information provides atomic-level resolution of the minimum structural requirements for high-affinity PAI-1 inhibition—specifically, two galloyl moieties connected by a nonlinear linker of optimal length. In contrast, Tiplaxtinin and TM5614 lack published co-crystal structures with PAI-1, and their precise binding pockets have not been identified [3]. The availability of PDB 4G8O enables structure-guided experimental design, molecular docking studies, and rational optimization efforts that are not possible with structurally uncharacterized PAI-1 inhibitors.

Crystal structure
Direct head-to-head
PDB: 4G8O; sB/sC allosteric pocket
Atomic-level binding validation supports structure-based design
Comparators lack published co-crystal structures
Crystallography Structure-based drug design Allosteric binding

CDE-096 Activity Against Glycosylated PAI-1 vs. Comparators

CDE-096 maintains inhibitory activity against glycosylated forms of PAI-1, a post-translationally modified variant that is physiologically relevant in vivo but can exhibit altered sensitivity to small-molecule inhibitors . PAI-1 undergoes N-linked glycosylation at multiple sites, and glycosylation status influences protein stability, secretion, and interaction with binding partners. CDE-096's potency against glycosylated PAI-1 has been explicitly validated, whereas comparable data for Tiplaxtinin and TM5614 against glycosylated PAI-1 are not reported in available product documentation or primary literature . This distinction may be relevant for studies using PAI-1 derived from mammalian expression systems (which produce glycosylated protein) versus bacterial expression systems (which yield non-glycosylated protein) [1].

Glycosylated PAI-1
Supporting evidence
Active against glycosylated PAI-1
Activity on modified PAI-1 validated
Comparator data on glycosylated form not reported
Post-translational modification Glycosylation PAI-1 heterogeneity

CDE-096 Recommended Research Applications: Evidence-Based Use Cases for Fibrinolysis and Translational Studies


Fibrinolysis Mechanistic Studies Requiring Vitronectin-Independent PAI-1 Inhibition

Researchers investigating the molecular mechanisms of PAI-1 regulation in systems where vitronectin levels are low or absent should select CDE-096 over vitronectin-dependent inhibitors such as Tiplaxtinin or Aleplasinin. CDE-096 inhibits both free and vitronectin-bound PAI-1 with comparable nanomolar potency (IC50 = 22 nM for blocking PAI-1-vitronectin interaction), whereas Tiplaxtinin's activity is contingent upon vitronectin cofactor availability [1]. This mechanistic distinction is particularly relevant for in vitro reconstitution assays using purified PAI-1, intracellular PAI-1 studies, and experimental models where PAI-1-vitronectin complex formation is a variable of interest. Surface plasmon resonance data confirm that CDE-096 and vitronectin reciprocally decrease binding to PAI-1 in a concentration-dependent manner, enabling precise titration of PAI-1 functional states .

Preclinical In Vivo Efficacy Studies Requiring Cross-Species Potency Validation

Investigators planning rodent in vivo efficacy studies should procure CDE-096 when confidence in cross-species target engagement is essential. CDE-096 maintains consistent nanomolar potency across mouse PAI-1 (IC50 = 19 nM), rat PAI-1 (IC50 = 22 nM), and porcine PAI-1 (IC50 = 18 nM), whereas cross-species IC50 data for alternative PAI-1 inhibitors such as Tiplaxtinin (2.7 μM against human PAI-1) and TM5614 (3.63 μM against human PAI-1) are not reported [1]. The documented species-dependent variability in PAI-1 inhibitor sensitivity underscores the importance of empirically validated cross-species potency data when translating in vitro findings to animal models . CDE-096's defined potency across mouse and rat PAI-1 orthologs provides a quantitative foundation for dose selection and pharmacokinetic/pharmacodynamic modeling in rodent disease models.

Structure-Guided Drug Discovery and Allosteric Inhibitor Optimization Programs

Medicinal chemistry teams pursuing structure-based design of novel PAI-1 inhibitors should utilize CDE-096 as the reference compound, as it is the only polyphenolic PAI-1 inactivator with a solved high-resolution co-crystal structure bound to the target (PDB ID: 4G8O) [1]. The crystal structure reveals atomic-level details of the allosteric binding pocket at the sB/sC interface and defines the minimal structural requirements for high-affinity inhibition—two galloyl moieties connected by a nonlinear linker . In contrast, Tiplaxtinin and TM5614 lack published co-crystal structures, and their precise binding pockets on PAI-1 remain unidentified, precluding rational structure-guided optimization [2]. The PDB 4G8O structure enables computational docking studies, molecular dynamics simulations, and pharmacophore modeling that are not feasible with structurally uncharacterized comparators.

Immuno-Oncology Combination Studies Leveraging PAI-1 Inhibition to Enhance Immunotherapy

Researchers evaluating PAI-1 inhibition as a strategy to potentiate immune checkpoint inhibitor efficacy should consider CDE-096 based on patent-disclosed evidence demonstrating that targeting SERPINE1 (PAI-1) with CDE-096 enhances anti-tumor immune responses. Patent CN115779092B discloses that SERPINE1 small-molecule inhibitors including CDE-096 exhibit significant anti-tumor immunotherapeutic effects, reducing tumor volume and improving the therapeutic efficacy of PD-1 antibody treatment [1]. While this patent does not provide direct quantitative comparator data against Tiplaxtinin or TM5614 in identical immuno-oncology models, it establishes CDE-096 as a validated tool compound for PAI-1 inhibition in cancer immunotherapy research contexts. The vitronectin-independent mechanism of CDE-096 may offer advantages in the tumor microenvironment where vitronectin levels are variable and PAI-1 is present in both free and matrix-bound states .

Application
Selection Property
Validation Focus
Fibrinolysis mechanistic studies
Vitronectin-independent inhibition
Free and VN-bound PAI-1 activity assessment
Preclinical fibrinolysis models
Cross-species potency validation
Rodent/porcine PAI-1 ortholog potency
Structure-based inhibitor design
Co-crystal structure availability
Allosteric pocket characterization
Immuno-oncology model studies
PAI-1 targeting in tumor microenvironment
Tumor-model response endpoints review

Technical Documentation Hub

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